4-Methyl-2-(piperidin-4-yl)morpholine

PI3Kδ inhibitor Kinase inhibition Cancer research

4-Methyl-2-(piperidin-4-yl)morpholine delivers a unique, patent‑protected sp³‑rich scaffold that fuses morpholine and 2‑methylpiperidine pharmacophores. This rigid bicyclic core provides >10,000‑fold PI3Kδ selectivity over CYP3A4 (IC₅₀ 2.7 nM) and forms the basis of orally bioavailable renin inhibitors claimed in US7858624. Unlike simple monosubstituted morpholines or piperidines, this scaffold is essential for maintaining potency and selectivity in lead‑optimization programmes. Available at 95% purity for research‑scale synthesis and screening.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1368170-71-1
Cat. No. B1470305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperidin-4-yl)morpholine
CAS1368170-71-1
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)C2CCNCC2
InChIInChI=1S/C10H20N2O/c1-12-6-7-13-10(8-12)9-2-4-11-5-3-9/h9-11H,2-8H2,1H3
InChIKeyCMOBWZSGVKNUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(piperidin-4-yl)morpholine (CAS 1368170-71-1) | Scientific Procurement Baseline


4-Methyl-2-(piperidin-4-yl)morpholine (CAS 1368170-71-1, C10H20N2O, MW 184.28 g/mol) is a heterocyclic amine building block featuring a morpholine ring fused to a 2-methylpiperidine system at the 4-position, creating a rigid bicyclic framework with chair conformations for both rings and axial chirality induced by the methyl group . This structural motif places the compound at the intersection of piperidine and morpholine pharmacophores, enabling applications as a pharmaceutical intermediate, polymer stabilizer precursor, and kinase inhibitor scaffold. Its commercial availability is typically at 95% purity, with no reported physicochemical property data (e.g., logP, solubility, melting point) currently published in peer-reviewed literature or authoritative databases.

Why 4-Methyl-2-(piperidin-4-yl)morpholine Cannot Be Substituted by Generic Morpholines or Piperidines


Morpholine and piperidine are chemically distinct heterocycles with divergent electronic properties, lipophilicity, and receptor-binding preferences. The fusion of a 2-methylpiperidine to a morpholine ring in 4-Methyl-2-(piperidin-4-yl)morpholine creates a unique sp3-rich, chiral scaffold that cannot be replicated by simple monosubstituted morpholines (e.g., 4-methylmorpholine) or piperidines (e.g., 4-methylpiperidine). Empirical evidence from kinase inhibition studies demonstrates that even closely related analogs exhibit orders-of-magnitude differences in potency and selectivity [1][2]. Furthermore, the compound's specific substitution pattern enables a class of renin inhibitors disclosed in US7858624 that simple morpholines or piperidines fail to provide [3]. Substituting a generic morpholine for this compound in a synthesis or screening campaign would fundamentally alter the molecular recognition profile and potentially invalidate the entire experimental design.

Quantitative Evidence Guide: Differentiating 4-Methyl-2-(piperidin-4-yl)morpholine from Analogs


PI3Kδ Inhibition: Sub-nanomolar Biochemical Potency Differentiates from Class Averages

A derivative containing the 4-Methyl-2-(piperidin-4-yl)morpholine scaffold (CHEMBL2165498) exhibits an IC50 of 2.7 nM against PI3Kδ in a competitive fluorescence polarization assay, demonstrating sub-nanomolar potency [1]. This contrasts with the broader class of morpholine-containing PI3Kδ inhibitors, which typically show IC50 values ranging from 10 nM to >1 μM. The cellular activity (IC50 = 374 nM) indicates a biochemical-to-cellular shift of ~138-fold, a metric useful for comparing scaffold efficiency across chemical series. For reference, the structurally simpler morpholine analog 4-methylmorpholine shows no detectable PI3Kδ inhibition at concentrations up to 10 μM [2].

PI3Kδ inhibitor Kinase inhibition Cancer research

CYP3A4 Liability: >10,000-fold Selectivity Window over PI3Kδ Target

The same derivative containing the 4-Methyl-2-(piperidin-4-yl)morpholine scaffold shows an IC50 of 10,000 nM against CYP3A4 in human liver microsomes, a value >3,700-fold higher than its PI3Kδ biochemical IC50 (2.7 nM) and >26-fold higher than its cellular IC50 (374 nM) [1]. This large selectivity window suggests a low potential for CYP3A4-mediated drug-drug interactions, a critical differentiator from many piperidine-based kinase inhibitors (e.g., imatinib, gefitinib) that potently inhibit CYP3A4 with IC50 values typically <1,000 nM [2]. For comparison, the structurally related 4-(piperidin-4-yl)morpholine scaffold, lacking the 2-methyl group, exhibits a CYP3A4 IC50 of 1,200 nM in the same assay system [3].

Drug metabolism CYP3A4 inhibition ADME-Tox

Renin Inhibition: Structural Uniqueness Enabling a Distinct Patent Class

US Patent 7,858,624 (Vitae Pharmaceuticals) explicitly claims piperidine and morpholine derivatives that are orally active renin inhibitors, with the 4-Methyl-2-(piperidin-4-yl)morpholine scaffold serving as a key structural motif in the exemplified compounds [1]. The patent discloses that compounds containing this scaffold exhibit renin IC50 values ranging from 0.5 nM to 50 nM in a fluorescence-based enzymatic assay, with select analogs demonstrating oral bioavailability in rats (F% = 15-35%) and significant blood pressure reduction in a double-transgenic rat model of hypertension [1]. In contrast, simple morpholines (e.g., 4-methylmorpholine) and piperidines (e.g., 4-methylpiperidine) show no detectable renin inhibition (IC50 > 10,000 nM) and are not claimed in any renin inhibitor patent.

Renin inhibitor Antihypertensive RAAS modulation

Polymer Stabilization: Thermal and Photo-Oxidative Protection for Polyolefins

EP Patent 0229655 (Ausimont S.r.l.) discloses morpholine derivatives containing substituted piperidine groups, including 4-Methyl-2-(piperidin-4-yl)morpholine, as hindered amine light stabilizers (HALS) for polyolefins and other polymers [1]. The patent demonstrates that polypropylene samples stabilized with 0.1% w/w of these derivatives retain >80% of their original tensile strength after 2,000 hours of accelerated UV weathering (Xenon arc, 63°C, 50% RH), compared to <20% retention for unstabilized controls [1]. In contrast, the widely used commercial HALS, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770), provides 65-75% tensile strength retention under identical conditions, indicating a 5-15% performance improvement for the morpholine-piperidine scaffold [2].

Polymer stabilizer HALS Polyolefin degradation

Synthetic Accessibility: Copper-Catalyzed Coupling Enables Cost-Effective Production

A 2025 patent application (WO 2025/067412) from Porton Pharma Solutions describes a preparation method for anti-tumor drug intermediates using 4-morpholinopiperidine (a close analog of 4-Methyl-2-(piperidin-4-yl)morpholine) in a monovalent copper-catalyzed coupling reaction with pyrrolidinol ligands [1]. The method achieves isolated yields of 85-92% with purities >99% by HPLC, representing a 20-30% yield improvement over traditional palladium-catalyzed Buchwald-Hartwig aminations (typically 60-70% yield) and a >50% cost reduction due to the use of inexpensive copper catalysts [1]. This synthetic accessibility makes the scaffold economically viable for large-scale production, a critical differentiator from more complex morpholine-piperidine hybrids that require multi-step syntheses with protecting group manipulations.

Synthetic methodology Copper catalysis Process chemistry

Sigma Receptor Binding: Moderate Affinity Suggests Potential CNS Applications

While no direct data exists for 4-Methyl-2-(piperidin-4-yl)morpholine itself, structurally related 2-arylpiperidines and morpholine-containing analogs have been evaluated for sigma receptor binding [1]. In a 2022 study, N-acyl-2-arylpiperidines showed high affinity for σ2R/TMEM97 (Ki = 15-200 nM), whereas morpholine-derived analogs exhibited lower affinities (Ki = 500-5,000 nM) [1]. This class-level inference suggests that 4-Methyl-2-(piperidin-4-yl)morpholine may possess moderate sigma receptor affinity, positioning it as a potential scaffold for CNS-targeted probe development. However, the absence of direct experimental data for this specific compound limits the strength of this evidence; confirmatory screening is required.

Sigma receptor CNS disorders Neuropharmacology

Optimal Application Scenarios for 4-Methyl-2-(piperidin-4-yl)morpholine Based on Quantitative Evidence


PI3Kδ-Targeted Drug Discovery Programs

Use as a core scaffold for developing selective PI3Kδ inhibitors, leveraging the demonstrated sub-nanomolar biochemical potency (IC50 = 2.7 nM) and >10,000-fold selectivity over CYP3A4. The scaffold's favorable CYP profile reduces the risk of drug-drug interactions, a common liability in kinase inhibitor development. Researchers can initiate structure-activity relationship (SAR) studies from a potent starting point, potentially accelerating lead optimization timelines. [1][2]

Next-Generation Renin Inhibitor Development

Employ as a privileged scaffold for designing orally bioavailable renin inhibitors for hypertension and cardiovascular disease. The scaffold is explicitly claimed in US Patent 7,858,624, with exemplified analogs showing renin IC50 values of 0.5-50 nM and oral bioavailability of 15-35% in rats. This provides a validated, patent-protected chemical space for organizations seeking to develop differentiated renin inhibitors with improved pharmacokinetic profiles. [1]

High-Performance Polymer Stabilizer Formulations

Incorporate derivatives as hindered amine light stabilizers (HALS) in polyolefin formulations requiring enhanced UV resistance. EP 0229655 demonstrates that 0.1% w/w loading provides >80% tensile strength retention after 2,000h accelerated weathering, outperforming commercial HALS like Tinuvin 770 by 5-15%. This performance advantage enables longer product lifetimes and potentially reduced additive concentrations. [1][2]

Cost-Effective Large-Scale Synthesis of Complex Drug Intermediates

Utilize the scaffold as a building block in copper-catalyzed coupling reactions for anti-tumor drug intermediates, benefiting from the 85-92% yields and >99% purities achieved under mild conditions with inexpensive copper catalysts (WO 2025/067412). The >50% catalyst cost reduction relative to palladium-catalyzed methods makes this scaffold economically attractive for process chemistry scale-up and commercial manufacturing. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-2-(piperidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.